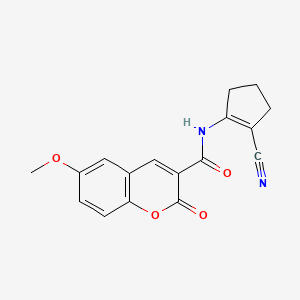

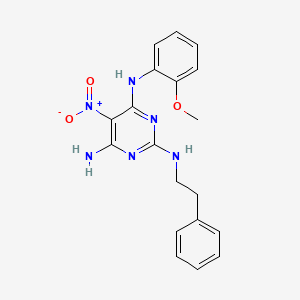

N-(2-cyanocyclopent-1-en-1-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-cyanocyclopent-1-en-1-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as CPO, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPO belongs to the class of coumarin derivatives, which are known to exhibit a wide range of biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis of Chromene Derivatives : A study by Gyuris et al. (2011) outlines an efficient, one-pot domino synthesis of new 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives, achieving yields up to 92%. This process involves acid-induced conjugate addition of isocyanides to 2-imino-2H-chromene-3-carboxamides, followed by intramolecular O-trapping rearrangement, showcasing a method that could potentially apply to the synthesis of related compounds (Gyuris et al., 2011).

Characterization of Complex Chromene Structures : The synthesis and characterization of complex chromene derivatives, such as those described by Chen et al. (2012), involve multi-step reactions leading to compounds with potential pharmaceutical applications. The detailed structural analysis through NMR, MS techniques, and elemental analysis contributes to a deeper understanding of similar compounds (Chen et al., 2012).

Eco-friendly Synthesis Approaches

- Green Chemistry in Chromene Synthesis : Proença and Costa (2008) report on a green chemistry approach for synthesizing 2-imino-2H-chromene-3-carboxamides using aqueous sodium carbonate or hydrogen carbonate solution at room temperature. This eco-friendly method emphasizes the importance of sustainable processes in the synthesis of organic compounds, which could be relevant for synthesizing similar chromene derivatives (Proença & Costa, 2008).

Advanced Material Applications

- Polyamide with Coumarin Chromophores : Nechifor (2009) explores the synthesis of novel aromatic polyamides with photosensitive coumarin pendent groups for potential applications in materials science. The study highlights the integration of chromene derivatives into polymers, enhancing their properties for various applications, including photoreactive materials (Nechifor, 2009).

Antioxidant and Antimicrobial Properties

- Chromene-based Antioxidant and Antibacterial Agents : A one-pot three-component protocol developed by Subbareddy and Sumathi (2017) for synthesizing indolyl-4H-chromene-3-carboxamides demonstrated significant antioxidant and antibacterial activities. This approach underlines the potential of chromene derivatives in developing new pharmacologically active compounds (Subbareddy & Sumathi, 2017).

Propiedades

IUPAC Name |

N-(2-cyanocyclopenten-1-yl)-6-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-22-12-5-6-15-11(7-12)8-13(17(21)23-15)16(20)19-14-4-2-3-10(14)9-18/h5-8H,2-4H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIOIHDIHAFROI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=C(CCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2916526.png)

![4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2916530.png)

![1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2916531.png)

![(1R,8S,9S,10S)-10-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2916535.png)

![4-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2916546.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2916548.png)